molecular formula C5H4N2O3 B1292036 4-formyl-1H-pyrazole-5-carboxylic acid CAS No. 35344-94-6

4-formyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1292036
CAS RN: 35344-94-6
M. Wt: 140.1 g/mol
InChI Key: WLJIPMNJIBKQON-UHFFFAOYSA-N
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Description

“4-formyl-1H-pyrazole-5-carboxylic acid” is a type of pyrazole derivative . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .


Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates. These intermediates can then be oxidized to form a variety of pyrazoles . Another method involves the reaction of diarylhydrazones and vicinal diols .


Molecular Structure Analysis

The molecular structure of “4-formyl-1H-pyrazole-5-carboxylic acid” consists of a pyrazole ring with a formyl group at the 4-position and a carboxylic acid group at the 5-position .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization reactions with β,γ-unsaturated hydrazones to form a broad range of pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

4-formyl-1H-pyrazole-5-carboxylic acid serves as a versatile intermediate in medicinal chemistry. It’s used to synthesize various pyrazole derivatives that exhibit a wide range of biological activities. These derivatives have been explored for their potential as antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents . The compound’s ability to undergo various chemical transformations makes it valuable for creating new pharmacologically active molecules.

Agriculture

In the agricultural sector, pyrazole derivatives, including those derived from 4-formyl-1H-pyrazole-5-carboxylic acid, are utilized to develop new herbicides and pesticides . Their structural versatility allows for the synthesis of compounds that can target specific enzymes or pathways in pests and weeds, providing effective crop protection.

Material Science

The pyrazole ring is a key component in the design of new materials. Its incorporation into polymers and frameworks can lead to materials with unique properties suitable for applications such as gas storage, catalysis, and as components in electronic devices . The formyl and carboxylic acid groups in 4-formyl-1H-pyrazole-5-carboxylic acid offer reactive sites for further functionalization, enhancing the utility of the pyrazole moiety in material science.

Industrial Applications

This compound is instrumental in the synthesis of chemicals that are crucial in various industrial processes. For instance, it can be used to create intermediates for dyes, resins, and other performance chemicals . Its derivatives are also significant in the development of industrial catalysts that can improve the efficiency of chemical reactions.

Biochemistry Research

In biochemistry, 4-formyl-1H-pyrazole-5-carboxylic acid is used to study enzyme interactions and inhibition . It can act as a building block for compounds that modulate enzyme activity, which is essential for understanding metabolic pathways and designing drugs that can influence these pathways.

Pharmacology

The pyrazole core is central to many pharmacological agents. Derivatives of 4-formyl-1H-pyrazole-5-carboxylic acid have been investigated for their therapeutic potential. They are particularly significant in the development of novel treatments for various diseases due to their ability to interact with a wide range of biological targets .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-formyl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-2-3-1-6-7-4(3)5(9)10/h1-2H,(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJIPMNJIBKQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625987
Record name 4-Formyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-formyl-1H-pyrazole-5-carboxylic acid

CAS RN

35344-94-6
Record name 4-Formyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35344-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of ethyl 4-formyl-1H-pyrazole-5-carboxylate (SM2-B, 19 g, 115 mmol) in a solution of MeOH (76 ml) and water (130 mL) was added NaOH (14 g, 345 mmol) in water (130 mL) at 0° C. The reaction mixture was warmed to rt and stirred for 2 h. The solution was adjusted to pH of 1 with concentrated hydrochloride. The solid was collected, washed with water (50 mL), and dried in air to give the product (4-B) (12 g, 75%) as a light yellow solid. 1H NMR (300 MHz, DMSO): δ 8.45 (s, 1H), 10.29 (s, 1H). LC-MS (M+H)+=141.
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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